Buspirone hydrochloride is a heterocyclic compound classified as an azapirone. [] It is lipophilic in nature. [] Its primary application in research stems from its anxiolytic properties, differing from benzodiazepines in its mechanism of action. [] Buspirone interacts with various neurotransmitters in the central nervous system, notably serotonin, which is believed to contribute to its effects. [] Unlike benzodiazepines, it lacks hypnotic, anticonvulsant, and muscle relaxant properties. [] Research has termed buspirone as "anxio-selective" due to its focused effects on anxiety. []
Physical and Chemical Properties Analysis
The provided papers primarily focus on buspirone's pharmacological effects, providing limited information about its specific physical and chemical properties. Buspirone hydrochloride is described as a lipophilic compound. []
Applications
Anxiety Disorders: Evaluate its efficacy in treating generalized anxiety disorder, social phobia, and anxiety in patients with autism spectrum disorder. [, , , ]
Substance Use Disorders: Explore its potential as a treatment for cocaine use disorder, due to its interaction with dopamine receptors and ability to influence reward pathways. [, ]
Neurological Disorders: Investigate its potential in managing agitation and anxiety in dementia patients. []
Traumatic Brain Injury: Assess its ability to improve cognitive function and reduce histopathological damage following traumatic brain injury, particularly in combination with environmental enrichment. [, ]
Other Applications: Research also explores buspirone's effects on glucose metabolism, shivering thresholds, and dyspnea in cancer patients. [, , ]
Future Directions
Combination Therapies: Exploring its potential in combination with other medications, such as lorcaserin, to enhance treatment outcomes. []
Related Compounds
6-Hydroxybuspirone
Compound Description: 6-Hydroxybuspirone is a major active metabolite of buspirone in rats, demonstrating similar pharmacokinetic properties such as plasma clearance, volume of distribution, and half-life. It exhibits a higher bioavailability compared to buspirone. Both 6-hydroxybuspirone and buspirone increase 5-HT1A receptor occupancy in a concentration-dependent manner in the dorsal raphe and hippocampus of rats. Notably, both compounds display approximately fourfold greater potency in occupying presynaptic 5-HT1A receptors in the dorsal raphe than postsynaptic receptors in the hippocampus [].
1-(2-Pyrimidinyl)piperazine (1-PP)
Compound Description: 1-(2-Pyrimidinyl)piperazine (1-PP) is a major metabolite of buspirone that exhibits distinct pharmacological and pharmacokinetic properties. Unlike buspirone, 1-PP did not affect key pecking behavior in pigeons across a wide dose range in a conflict procedure, suggesting a lack of antipunishment effects []. In rats, 1-PP increased serum insulin levels and induced slight hypoglycemia in non-fasted mice []. Furthermore, 1-PP reduced glucose-induced hyperglycemia and amplified glucose-elicited insulin release in fasted mice [].
Compound Description: R-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin (R-8-OH-DPAT) is a highly selective 5-HT1A receptor full agonist used as a reference compound in a study comparing the in vivo potency and intrinsic activity of buspirone and 1-PP []. Both buspirone and 1-PP were identified as partial agonists relative to R-8-OH-DPAT in their hypothermic effects in rats [].
8-Hydroxy-di-n-propylaminotetralin (8-OH-DPAT)
Compound Description: 8-Hydroxy-di-n-propylaminotetralin (8-OH-DPAT) is a 5-HT1A receptor agonist. Post-training intra-amygdala infusion of 8-OH-DPAT in rats caused a time-dependent and dose-dependent retention deficit in the inhibitory avoidance task, similar to the effects observed with buspirone [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Buspirone(1+) is an ammonium ion resulting from the addition of a proton to the piperazine nitrogen that is not attached to the pyrimidinyl group. The major species at pH 7.3. It is a conjugate acid of a buspirone.
BI-847325 is a selective dual MEK/Aurora kinase inhibitor with IC50 values of 3, 25, 15, 25, and 4 nM for X. laevis Aurora B, human Aurora A and Aurora C, and human MEK1 and MEK2, respectively. It can inhibit the growth and survival of both treatment-naive and drug-resistant melanoma cell lines, decreasing the expression of MEK and Mcl-1 while increasing the expression of pro-apoptotic protein Bim. At 70 mg/kg, BI-847325 induces apoptosis in treatment-naive and drug-resistant xenografted melanoma in vivo. BI-847325 is an orally available dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases, with potential antineoplastic activity. Upon oral administration, MEK/Aurora kinase inhibitor BI 847325 selectively binds to and inhibits the activity of MEK, which both prevents the activation of MEK-dependent effector proteins and inhibits growth factor-mediated cell signaling. BI 847325 also binds to and inhibits the activity of the Aurora kinases A, B and C which may disrupt the assembly of the mitotic spindle apparatus, prevent chromosome segregation, and inhibit both cellular division and proliferation in Aurora kinase-overexpressing tumor cells.
BI-894999 is a potent and selective BET inhibitor potentially useful for the Treatment of hematological malignancies by repression of super-enhancer driven oncogenes. BI-894999 is a highly potent drug, particularly in hematological cell lines (n>40) such as MM, AML and lymphoma. BI 894999 treatment leads to G1 arrest and subsequent apoptosis. BI 894999 is found to regulate a very distinct set of genes. As already known.
pan-RAF Inhibitor XP-102 is an orally bioavailable, second-generation inhibitor of all members of the serine/threonine protein kinase Raf family, including A-Raf, B-Raf and C-Raf protein kinases, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor XP-102 specifically binds to the ATP binding site of the Raf kinase positioned in the inactive DFG-out conformation, and inhibits the activity of Raf, including B-Raf mutated forms such as the B-Raf V600E mutation. This prevents the activation of Raf-mediated signal transduction pathways, which may inhibit tumor cell growth. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival. The valine to glutamic acid substitution at residue 600 accounts for the majority of BRAF gene mutations. The oncogenic product, BRAF(V600E) kinase, exhibits elevated activity that over-activates the MAPK signaling pathway.
BI-9627 is an inhibitor of sodium-hydrogen exchanger isoform 1 (NHE1), with IC50 values of 6 and 31 nM in intracellular pH recovery (pHi) and human platelet swelling assays, respectively. It is greater than 30-fold selective for NHE1 over NHE2 and is inactive at NHE3 up to 16 μM in a pHi assay. BI-9627 inhibits phenylephrine-induced hypertrophy in neonatal rat cardiomyocytes. It increases recovery of left ventricular developed pressure and inhibits increases in left ventricular end-diastolic pressure (LVEDP) in a Langendorff isolated perfused rat heart model of ischemia-reperfusion injury when used at a concentration of 100 nM. BI-9627 (45 and 150 ppm in the diet) also attenuates decreases in left ventricular end-systolic pressure and increases in LVEDP in coronary artery-ligated rats. BI-9627 is a highly potent NHE1 inhibitor with low DDI potential, excellent pharmacokinetics, and good selectivity against NHE2 and NHE3.
BI-9564 is a selective inhibitor of BRD9 and BRD7 bromodomains (Kds = 14.1 and 239 nM; IC50s = 75 nM and 3.4 µM, respectively) that demonstrates cellular activity by semi-quantitative FRAP assay with ~90% inhibition of BRD9 and BRD7 at 0.1 µM and 1 µM, respectively. It does not bind to other bromodomain-containing BET family members (IC50s >100 µM as assessed by AlphaScreen), kinases, or G protein-coupled receptors and shows off-target selectivity only to the CECR2 bromodomain in in vitro ITC assays (Kd = 258 nM), but not in cell-based assays at concentrations up to 1 µM. BI-9564 has been shown to inhibit the growth of EOL-1 AML cells both in vitro (EC50 = 800 nM) and in a disseminated mouse model of AML (180 mg/kg/day). See the Structural Genomics Consortium (SGC) website for more information. BI-9564 is a potent and selective inhibitor of BRD9 and BRD7 bromodomains (Kds = 14.1 and 239 nM; IC50s = 75 nM and 3.4 µM, respectively). BI-9564 is useful in further exploring BRD9 bromodomain biology in both in vitro and in vivo settings. Selective inhibitors of bromodomain-containing protein 9 (BRD9) may have therapeutic potential in the treatment of human malignancies and inflammatory diseases.
BIA 10-2474 is an inhibitor of fatty acid amide hydrolase (FAAH; IC50 = 4.9 nM in HEK293T cells expressing the human recombinant enzyme). It also inhibits FAAH2, α/β-hydrolase domain-containing protein 6 (ABHD6), carboxylesterase 2 (CES2), and patatin-like phospholipase domain 6 (PNPLA6) with IC50 values of 0.4, 0.081, 2, and 11 μM, respectively. BIA 10-2474 alters expression of 161 lipid species, including FAAH substrates as well as other lipid classes, in human cortical neuron cultures indicating compound promiscuity. Formulations containing BIA 10-2474 were previously investigated clinically for the management of chronic pain but use was halted due to development of significant neurotoxicity. BIA10-2474 is a long-acting reversible inhibitor of fatty acid amide hydrolase (FAAH) that increases levels of the neurotransmitter anandamide in the central nervous system and in peripheral tissues (that is, the rest of the body other than the brain and spinal cord). BIA 10-2474 interacts with the human endocannabinoid system. BIA 10-2474 was in development for the treatment of a range of different medical conditions from anxiety to Parkinson's disease, also for the treatment of chronic pain of multiple sclerosis, cancer, hypertension or the treatment of obesity. A clinical trial with this drug was underway in Rennes, France, in which severe adverse events occurred in January 2016 affecting 5 patients, including leading to the death of one.